(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an amino and a fluorine group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-fluorobenzaldehyde and (S)-pyrrolidine-3-ol.
Condensation Reaction: The aldehyde group of 2-amino-6-fluorobenzaldehyde reacts with the amino group of (S)-pyrrolidine-3-ol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to modify the pyrrolidine ring or the phenyl ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and fluorine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
- (S)-1-(2-Amino-6-bromophenyl)pyrrolidin-3-ol
- (S)-1-(2-Amino-6-methylphenyl)pyrrolidin-3-ol
Uniqueness
(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, alter lipophilicity, and affect the compound’s interaction with biological targets.
Properties
IUPAC Name |
(3S)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-5-4-7(14)6-13/h1-3,7,14H,4-6,12H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXSWYFWUZKOCR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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